molecular formula C12H15N3S B1303877 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 321848-28-6

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Cat. No. B1303877
M. Wt: 233.33 g/mol
InChI Key: ALXWIACIUWFZGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including three-component condensations and electrochemical methods. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be catalyzed chemically or electrochemically, with the latter offering higher yields . Similarly, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is achieved through a robust three-step process that includes nucleophilic aromatic substitution, hydrogenation, and iodination .

Molecular Structure Analysis

The molecular structures of compounds containing piperidine and pyrazole units have been studied using techniques such as single crystal X-ray diffraction. For example, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidine moiety has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions .

Chemical Reactions Analysis

The reactivity of piperidine and pyrazole derivatives can lead to a variety of chemical reactions. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines when reacted with α-halo-reagents in the presence of piperidine . Additionally, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds with substituted piperidin-4-ones and pyrazolin-5-ones can yield spiro-pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrazole derivatives are influenced by their molecular structure and substituents. The electrochemical synthesis of spiro-pyrazole derivatives, for example, results in analytically pure products that do not require further recrystallization, indicating a high degree of regioselectivity and potentially distinct physical properties . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized as heterocyclic amino acids also exhibit specific properties, as confirmed by NMR spectroscopy and HRMS investigation .

Safety And Hazards

The compound is considered an irritant . More detailed safety data may be available in its Safety Data Sheet .

properties

IUPAC Name

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXWIACIUWFZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377473
Record name 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

CAS RN

321848-28-6
Record name 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 2
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
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4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
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4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 5
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Reactant of Route 6
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Citations

For This Compound
1
Citations
M Flipo, M Desroses, N Lecat-Guillet… - Journal of medicinal …, 2012 - ACS Publications
Mycobacterial transcriptional repressor EthR controls the expression of EthA, the bacterial monooxygenase activating ethionamide, and is thus largely responsible for the low sensitivity …
Number of citations: 93 pubs.acs.org

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